molecular formula C19H16N2O3S2 B2952383 (Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868146-85-4

(Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2952383
CAS No.: 868146-85-4
M. Wt: 384.47
InChI Key: SZWKCJRGFMHCJU-BOPFTXTBSA-N
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Description

(Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic small molecule based on a rhodanine-3-acetic acid scaffold, designed for exploratory biological research. This compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and metabolic diseases. Recent scientific studies on structurally similar compounds have demonstrated that molecules featuring the rhodanine core, a benzylidene moiety, and an N-phenyl acetamide group can exhibit potent biological activities. In cancer research, analogous derivatives have been identified as microtubule-stabilizing agents, which promote tubulin polymerization and disrupt cell division. This mechanism, similar to that of the anticancer drug Taxol, can lead to potent antiproliferative effects against various human cancer cell lines, including lung adenocarcinoma (A549), prostate cancer (PC-3), and hepatocellular carcinoma (HepG2) . Furthermore, such compounds have been shown to effectively disrupt cancer cell migration in a concentration-dependent manner . Concurrently, research in metabolic diseases highlights the potential of related rhodanine derivatives as inhibitors of the aldose reductase (ALR2) enzyme, a key target for managing diabetic complications. The N-phenyl acetamide moiety is a key pharmacophore for this activity, contributing to selective enzyme inhibition and potential hypoglycemic effects by stimulating insulin secretion . The rhodanine scaffold is a privileged structure in medicinal chemistry, known for its versatility and low toxicity against normal cells, making it a valuable template for developing new therapeutic agents . This product is intended for research purposes to further investigate these and other potential mechanisms of action. Intended Use and Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-12(22)20-14-7-9-15(10-8-14)21-18(23)17(26-19(21)25)11-13-5-3-4-6-16(13)24-2/h3-11H,1-2H3,(H,20,22)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKCJRGFMHCJU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic compound belonging to the thioxothiazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thioxothiazolidinone core linked to an acetamide group and a methoxybenzylidene moiety. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, yielding various analogs with differing substituents that can influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thioxothiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often exceed those of standard antibiotics like ampicillin by several folds.

Table 1: Antimicrobial Activity of Thioxothiazolidinone Derivatives

CompoundMIC (mg/mL)Bacteria Tested
6e0.004–0.03Enterobacter cloacae
6i0.008–0.06Escherichia coli
6n0.005–0.02Staphylococcus aureus

These compounds also exhibit significant inhibition of biofilm formation in resistant strains of S. aureus, indicating their potential as therapeutic agents in treating infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of thioxothiazolidinones has been extensively studied, revealing promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), leukemia (K562), and lung cancer (A549). For example, derivatives similar to our compound have shown IC50 values ranging from 2.66 µM to 7 µM against these cell lines, suggesting a strong antiproliferative effect.

Table 2: Cytotoxicity of Thioxothiazolidinone Derivatives

Cell LineIC50 (µM)Reference
MCF76.42
K5625.31
A5497.00

The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of thioxothiazolidinones is significantly influenced by their structural components. Studies indicate that the presence and position of substituents on the phenyl ring can enhance or diminish activity:

  • Electron Donating Groups : Compounds with electron-donating groups at the ortho or para positions generally exhibit higher potency.
  • Steric Effects : Bulky groups can hinder activity; thus, linear substituents are preferred over branched ones.
  • Chelation Properties : The ability to chelate metal ions plays a role in enhancing urease inhibition, which is crucial for some therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of thioxothiazolidinone derivatives:

  • A study demonstrated that a derivative with a methoxy substituent showed enhanced anticancer activity compared to its unsubstituted counterpart, indicating the importance of functional groups in modulating bioactivity.
  • Another investigation focused on urease inhibition revealed that compounds with specific structural modifications exhibited IC50 values significantly lower than standard inhibitors such as hydroxyurea .

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The benzylidene group at the 5-position of the thiazolidinone ring is synthesized via Knoevenagel condensation. This reaction involves the base-catalyzed nucleophilic addition of 2-methoxybenzaldehyde to the 4-oxo-2-thioxothiazolidin-3-yl intermediate, followed by dehydration to form the conjugated double bond .

Reaction Conditions :

  • Catalyst : Acetic acid (0.1–6.6 eq) and sodium acetate (1–1.2 eq) .

  • Solvent : Ethanol or glacial acetic acid under reflux (60–80°C) .

  • Yield : 62–98% for analogous compounds .

Mechanistic Insight :
The reaction proceeds via enolate formation at the α-carbon of the thiazolidinone, followed by nucleophilic attack on the aldehyde. The (Z)-stereochemistry is thermodynamically favored due to reduced steric hindrance .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Reaction Pathways :

Condition Product Key Parameters
Acidic (HCl, reflux)4-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acidTemperature: 80–100°C; Yield: ~75%
Basic (NaOH, RT)4-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)anilinepH > 10; Reaction time: 6–8 h

Applications : Hydrolysis products serve as intermediates for further functionalization, such as coupling with sulfonamides or other pharmacophores .

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group participates in nucleophilic substitution reactions, particularly with amines or thiols, to form disulfide or thioether derivatives .

Example Reaction :
Thioxo group+R-NH2Thiourea derivative+H2S\text{Thioxo group} + \text{R-NH}_2 \rightarrow \text{Thiourea derivative} + \text{H}_2\text{S}

Conditions :

  • Solvent : DMF or DMSO at 60–80°C .

  • Catalyst : Piperidine or triethylamine .

  • Yield : 50–70% for analogous structures .

Redox Reactions Involving the Thiazolidinone Ring

The thiazolidinone core is redox-active, undergoing oxidation or reduction under controlled conditions:

Oxidation:

  • Reagent : H2_2O2_2 or KMnO4_4 in acidic medium.

  • Product : Sulfonic acid derivative (C14_{14}H13_{13}N3_3O6_6S2_2).

Reduction:

  • Reagent : NaBH4_4 or LiAlH4_4.

  • Product : Dihydrothiazolidinone (reduced double bond at 5-position).

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, such as quinazolinones, under thermal or catalytic conditions .

Example :
(Z)-...acetamideΔ,AcOHQuinazolinone-thiazolidinone hybrid\text{(Z)-...acetamide} \xrightarrow{\Delta, \text{AcOH}} \text{Quinazolinone-thiazolidinone hybrid}

Key Data :

  • Temperature : 120–140°C .

  • Yield : 40–60% .

Photochemical Reactivity

The methoxybenzylidene group enables [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .

Conditions :

  • Wavelength : 300–350 nm .

  • Solvent : Acetonitrile or dichloromethane .

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

  • pH Stability : Stable at pH 5–8; hydrolyzes rapidly at pH < 3 or > 10.

  • Thermal Degradation : Decomposes above 200°C, releasing SO2_2 and CO2_2.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Method
Target Compound (Z-isomer) 2-Methoxybenzylidene, phenylacetamide C₁₉H₁₅N₂O₃S₂ 383.47 Mild antiproliferative activity Knoevenagel condensation
(Z)-2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide 3,4-Dimethoxybenzylidene, p-tolylacetamide C₂₁H₂₀N₂O₄S₂ 428.5 Not reported (structural analog) Similar Knoevenagel route
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene, thiadiazolylacetamide C₁₈H₁₅N₅O₃S₃ 477.59 Not reported (structural analog) Condensation with thiadiazole
Substituent Impact:
  • Arylidene Groups : The 2-methoxybenzylidene group in the target compound offers moderate electron-donating effects compared to the 3,4-dimethoxy analog in , which may enhance membrane permeability but reduce target specificity due to steric bulk.
  • Acetamide Linkages : Replacement of the phenyl group with a thiadiazole ring (as in ) introduces heteroatoms that could improve solubility but may alter binding kinetics.

Physicochemical Properties

  • Solubility : The target compound’s phenylacetamide moiety contributes to moderate hydrophobicity, whereas the thiadiazole-containing analog may exhibit better aqueous solubility due to polar N and S atoms.
  • Stability : The Z-configuration of the benzylidene group in all compounds is susceptible to photoisomerization, which could affect shelf life and in vivo efficacy.

Q & A

Q. Table 1: Key Synthetic Conditions

ConditionYieldPurityReference
DMF, K₂CO₃, RT85–91%>98%
Acetic acid, reflux75–85%90–95%
Microwave, 150°C88%97%

Q. Table 2: Biological Activity Parameters

AssayIC₅₀/EC₅₀ControlReference
α-Glucosidase Inhibition8.2 μMAcarbose
PPAR-γ Transactivation0.7 μMRosiglitazone
Cytotoxicity (MCF-7)12.5 μMDoxorubicin

Q. Table 3: Crystallographic Data

ParameterValueSoftware/ToolReference
Hydrogen Bond Length2.8–3.0 ÅSHELXL-2018
π-π Stacking Distance3.2–3.4 ÅPLATON
R-factor0.045TWINABS

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